molecular formula C11H14ClNO2 B101804 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 17639-50-8

2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B101804
CAS No.: 17639-50-8
M. Wt: 227.69 g/mol
InChI Key: WSVXORGAOVUQRT-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide is a significant synthetic intermediate in organic and medicinal chemistry, primarily employed in the construction of novel pharmaceutical compounds . Its key structural features—a reactive chloroacetamide group and a 4-methoxyphenethyl moiety—make it a versatile precursor for the development of central nervous system (CNS) agents, including potential dopamine and serotonin receptor modulators . Researchers utilize this compound as a critical building block to create more complex molecules being investigated for their antidepressant or anti-anxiety activity . The molecular conformation, characterized by the methoxy group being coplanar with the phenyl ring and the acetamido group twisted out of this plane, influences its solid-state packing and reactivity . In the crystal lattice, the molecules form a three-dimensional network stabilized by N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π(ring) interactions . This compound serves as a core substrate in the synthesis of Schiff bases and thiazolidinone derivatives, which have shown promise in pharmacological screens for antimicrobial and antitubercular activities . Its reliable synthesis from 4-methoxyphenethylamine and chloroacetyl chloride provides researchers with high-quality material for developing bioactive molecules and conducting metabolic studies .

Properties

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-15-10-4-2-9(3-5-10)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVXORGAOVUQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368539
Record name 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17639-50-8
Record name 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Laboratory Procedure

In a typical protocol, 2-(4-methoxyphenyl)ethylamine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Chloroacetyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by the gradual addition of triethylamine (1.5 equiv) to neutralize HCl byproducts. The mixture is stirred for 4–6 hours at room temperature, after which the organic layer is washed with 1M HCl, saturated NaHCO3, and brine. The product is purified via recrystallization from ethanol/water (3:1), yielding 68–74% of the target compound.

Key Reaction Parameters:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions like over-acylation.

  • Solvent : Dichloromethane ensures homogeneity and facilitates byproduct removal.

  • Base : Triethylamine outperforms weaker bases (e.g., pyridine) in proton scavenging.

Alternative Synthetic Routes and Modifications

Solid-Phase Synthesis for High-Throughput Applications

A modified approach employs polymer-supported reagents to streamline purification. Wang resin-bound 2-(4-methoxyphenyl)ethylamine reacts with chloroacetyl chloride in DMF, enabling filtration to remove excess reagents. This method achieves 62% yield with >95% purity, ideal for combinatorial chemistry applications.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces reaction time from hours to 15 minutes. Using acetone as a solvent and K2CO3 as base, this method attains 71% yield, demonstrating improved energy efficiency compared to conventional heating.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols utilize continuous flow reactors to enhance scalability and safety. Chloroacetyl chloride and 2-(4-methoxyphenyl)ethylamine are pumped through a PTFE reactor at 50°C with a residence time of 10 minutes. Triethylamine is introduced in a separate stream to prevent clogging. This system achieves 82% yield with a throughput of 15 kg/hour.

Table 1: Comparison of Laboratory vs. Industrial Methods

ParameterLaboratory MethodIndustrial Method
Reactor Type Batch (Round-bottom)Continuous Flow
Temperature 25°C50°C
Yield 68–74%78–82%
Throughput 10–50 g/batch15 kg/hour
Purification RecrystallizationIn-line filtration

Reaction Optimization and Catalytic Innovations

Base Catalysis Screening

A study comparing bases revealed that Et3N (pKa = 10.75) provides optimal deprotonation of the amine without promoting hydrolysis of chloroacetyl chloride. Alternatives like DBU (pKa = 11.5) led to 12% lower yields due to increased side reactions.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate the reaction but complicate purification. Non-polar solvents (toluene) slow kinetics but improve selectivity. DCM strikes a balance with a reaction rate constant (k) of 0.42 L/mol·min at 25°C.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3): δ 7.20 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 3.80 (s, 3H, OCH3), 3.55 (t, J = 6.8 Hz, 2H, NCH2), 2.75 (t, J = 6.8 Hz, 2H, ArCH2), 4.10 (s, 2H, ClCH2).

  • IR (KBr): ν 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) shows a single peak at 4.2 minutes (λ = 254 nm), confirming >99% purity in industrial batches .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide exhibits significant antimicrobial activity. Its structural characteristics allow it to interact with bacterial enzymes or receptors, potentially inhibiting microbial growth. Preliminary studies have shown that derivatives of this compound can effectively combat certain pathogens, making it a candidate for further pharmacological exploration .

Case Study:
A study conducted on various derivatives of this compound demonstrated a notable inhibition of Staphylococcus aureus growth, suggesting its potential as an antibacterial agent. The study utilized a series of bioassays to evaluate the efficacy of the compound and its derivatives against common bacterial strains.

Drug Synthesis Intermediate

The compound serves as an intermediate in the synthesis of drugs with antimicrobial properties. Its chloro group allows for nucleophilic substitution reactions, which are essential in drug development processes .

Data Table: Synthesis Pathways

Reaction TypeDescription
Nucleophilic SubstitutionChloro group reacts with nucleophiles to form new compounds
HydrolysisAcetamide moiety can undergo hydrolysis under acidic conditions
Coupling ReactionsCan engage in coupling with other nucleophiles

Agrochemical Applications

The compound's potential use in agrochemical production is also noteworthy. It may serve as an intermediate in synthesizing pesticides or herbicides due to its biological activity against various pathogens and pests .

Pesticidal Activity

Research into the pesticidal properties of this compound suggests that it could be developed into a novel pesticide formulation. Its mechanism of action may involve disrupting metabolic pathways in target organisms.

Case Study:
Field trials assessing the effectiveness of formulations containing this compound showed a significant reduction in pest populations compared to untreated controls, indicating its viability as a pest control agent.

Further research is needed to elucidate the pharmacokinetics and toxicity profiles of this compound. Studies focusing on its interaction with biological targets will provide deeper insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

2-Chloro-N-(4-Hydroxyphenyl)acetamide (CAS: 2153-11-9)

  • Structural Difference : Replaces the 4-methoxyphenethyl group with a 4-hydroxyphenyl group.
  • However, the absence of the ethyl linker reduces steric bulk, which may limit its efficacy in peptide stapling applications .
  • Applications : Primarily used as a precursor for quinazoline sulfonamide derivatives with anticancer activity .

2-Chloro-N-(4-Fluorophenyl)acetamide

  • Structural Difference : Substitutes the methoxy group with fluorine at the para position.
  • Impact: Fluorine’s electron-withdrawing nature reduces electron density on the phenyl ring, altering reactivity in nucleophilic substitutions. This compound is frequently employed in synthesizing heterocycles like quinolin-8-yloxy acetamides .

Chloroacetamide Herbicides

Acetochlor, Alachlor, and Metolachlor

  • Structural Differences : These herbicides feature chloroacetamide backbones but with alkoxymethyl and alkylphenyl substituents (e.g., methoxymethyl in alachlor, ethoxymethyl in acetochlor).
  • Metabolic and Toxicological Profiles: Metabolized in rat liver microsomes to intermediates like CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide), which are further bioactivated to carcinogenic dialkylbenzoquinone imines. Human liver microsomes exhibit lower metabolic activity for these compounds, suggesting species-specific toxicity .
  • Key Contrast : Unlike 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, these herbicides lack heterocyclic or phenethyl extensions, limiting their application in medicinal chemistry.

Heterocyclic Derivatives

2-Chloro-N-{5-[2-(4-Methoxyphenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (Compound 7d)

  • Structural Addition : Incorporates a thiadiazole-pyridinyl heterocyclic system.
  • Biological Activity : Exhibits potent cytotoxicity against Caco-2 cells (IC50: 1.8 µM), outperforming 5-fluorouracil in antiproliferative assays. The thiadiazole ring enhances π-π stacking with biological targets, improving binding affinity .

2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

  • Structural Features : Combines triazole and chlorophenyl motifs.
  • Impact : The triazole moiety increases metabolic stability, while the sulfanyl group facilitates redox interactions, making it suitable for antimicrobial applications .

Phenoxy and Indole Derivatives

2-Chloro-N-[2-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide

  • Structural Addition : Incorporates an indole ring.

2-Chloro-N-[2-(3-Fluorophenoxy)ethyl]acetamide

  • Structural Difference: Replaces the methoxyphenethyl group with a fluorophenoxyethyl chain.
  • Impact : The ether linkage and fluorine substituent enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .

Comparative Analysis Table

Compound Name Key Structural Features Biological Activity/Applications Key Findings References
This compound 4-Methoxyphenethyl, chloroacetyl Anticancer, peptide stapling IC50: 1.8 µM (Caco-2)
2-Chloro-N-(4-hydroxyphenyl)acetamide 4-Hydroxyphenyl Precursor for quinazoline derivatives Enhanced solubility, limited steric bulk
Acetochlor Ethoxymethyl, alkylphenyl Herbicide Carcinogenic in rats (nasal tumors)
Compound 7d (thiadiazole derivative) Thiadiazole-pyridinyl heterocycle Anticancer Superior to 5-fluorouracil in cytotoxicity
2-Chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide Fluorophenoxyethyl CNS drug candidate High lipophilicity

Biological Activity

2-Chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic compound with potential applications in pharmaceuticals and agrochemicals. Its structure features a chloro group and a methoxy-substituted phenyl ethyl chain, which may enhance its biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H14ClN O2
  • CAS Number : 17639-50-8
  • Structure :
    • The compound consists of a chloro group attached to an acetamide structure, with a 4-methoxyphenyl ethyl substituent.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial properties . Its structural similarities with other bioactive compounds suggest potential efficacy against various pathogens. The following sections detail the specific biological activities observed in studies.

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group enhances binding affinity to hydrophobic pockets in proteins, which may improve specificity and efficacy against microbial targets.

Case Studies and Research Findings

  • Antibacterial Activity :
    • In vitro studies have demonstrated that derivatives of this compound can inhibit microbial growth effectively. For instance, it has shown activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. Minimum Inhibitory Concentration (MIC) values for various derivatives range from 4.69 to 22.9 µM against different bacterial strains .
    Bacterial StrainMIC Values (µM)
    Bacillus subtilis4.69 - 22.9
    Staphylococcus aureus5.64 - 77.38
    Escherichia coli2.33 - 156.47
    Pseudomonas aeruginosa13.40 - 137.43
  • Antifungal Activity :
    • The compound also exhibits antifungal properties, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . This suggests its potential as an antifungal agent in therapeutic applications.
  • Comparative Studies :
    • A comparative analysis of similar compounds revealed that the unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds lacking the chloro or methoxy groups.

Pharmacological Potential

The ongoing research into the pharmacological properties of this compound suggests that it may serve as a lead compound for developing new antimicrobial agents. The favorable binding interactions observed in molecular docking studies indicate that further exploration into its pharmacokinetics and toxicity profiles is warranted.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via chloroacetylation of the corresponding amine precursor. For example, reacting 2-(4-methoxyphenyl)ethylamine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, with triethylamine as a base to neutralize HCl byproducts . Yields (~72%) can be enhanced by controlling stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride), maintaining low temperatures (0–5°C), and using catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of key functional groups: C=O stretch (~1660 cm⁻¹), N-H bend (amide II, ~1540 cm⁻¹), and C-Cl stretch (~680 cm⁻¹) .
  • NMR : ¹H NMR shows resonances for the methoxy group (δ ~3.75 ppm, singlet), ethylenic CH₂ groups (δ ~3.5–3.6 ppm), and aromatic protons (δ ~6.8–7.2 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~165 ppm) and quaternary carbons in the aromatic ring .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing via intermolecular N–H···O bonds, critical for understanding solid-state behavior .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .
  • Waste Disposal : Collect chloroacetamide-containing waste in designated containers for halogenated organics. Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
  • Emergency Measures : For skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How does this compound serve as an intermediate in synthesizing bioactive derivatives, and what functionalization strategies are effective?

  • Methodological Answer : The chloroacetamide moiety is a versatile electrophile for nucleophilic substitution. For example:

  • Heterocycle Formation : React with thiols (e.g., thiourea) to form thioether-linked quinazolinones, a scaffold with reported kinase inhibitory activity .
  • Cross-Coupling : Use Suzuki-Miyaura reactions with arylboronic acids to introduce biaryl groups, enhancing π-π stacking interactions in drug design .
  • Cyclization : Treat with POCl₃ to form triazolothiadiazines, which exhibit antimicrobial properties . Monitor reactions via TLC and characterize products using HRMS and 2D NMR.

Q. How can computational methods predict the compound’s reactivity or binding affinity in drug discovery?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the chloroacetamide’s carbonyl carbon is susceptible to nucleophilic attack, aligning with experimental reactivity .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Optimize the 4-methoxyphenyl group’s orientation for hydrophobic pocket binding .
  • QSAR Studies : Corrogate substituent effects (e.g., methoxy position) with bioactivity data to design analogs with improved ADMET profiles.

Q. What analytical challenges arise in detecting byproducts during synthesis, and how are they resolved?

  • Methodological Answer : Common byproducts include unreacted amine or over-acetylated derivatives. Strategies:

  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to separate impurities. Monitor [M+H]+ ions (e.g., m/z 242.07 for the target compound) .
  • GC-MS : Detect volatile byproducts (e.g., ethyl chloroacetate) with a DB-5 column. Compare retention indices with NIST library data .
  • Recrystallization Optimization : Use ethanol/water mixtures to isolate the pure compound, as differential solubility minimizes co-crystallization of byproducts .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) impact physicochemical properties?

  • Methodological Answer :

  • LogP Analysis : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to decrease logP (measured via shake-flask method), enhancing aqueous solubility .
  • Thermal Stability : DSC (Differential Scanning Calorimetry) shows that para-substituted derivatives (e.g., 4-methoxy) have higher melting points (~105°C) than ortho analogs due to symmetry .
  • Hydrogen Bonding : IR and X-ray data reveal that intramolecular C–H···O bonds in the 4-methoxy derivative stabilize the crystal lattice, reducing hygroscopicity .

Q. What mechanistic insights explain unexpected reaction pathways, such as dimerization or rearrangement?

  • Methodological Answer :

  • Kinetic Studies : Use in-situ FTIR to monitor reaction progress. For example, excess POCl₃ may promote cyclization over acylation, leading to triazole byproducts .
  • Isotopic Labeling : Introduce ¹³C at the chloroacetamide’s carbonyl to track nucleophilic attack sites via ¹³C NMR .
  • Computational Modeling : Identify transition states (Gaussian 16) to explain why steric hindrance from the 4-methoxy group favors SN2 over SN1 mechanisms .

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